molecular formula C10H11N3O2S B193628 Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 80983-45-5

Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B193628
CAS No.: 80983-45-5
M. Wt: 237.28 g/mol
InChI Key: KOELMGUJAFAZST-UHFFFAOYSA-N
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Description

An impurity of Albendazole

Mechanism of Action

Target of Action

The primary target of 5-(S-Methyl) Albendazole is the tubulin protein in the cells of parasites . Tubulin is a critical component of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division .

Mode of Action

5-(S-Methyl) Albendazole interacts with its target by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This interaction leads to degenerative alterations in the tegument and intestinal cells of the worm , diminishing its energy production, and ultimately leading to the immobilization and death of the parasite .

Biochemical Pathways

The action of 5-(S-Methyl) Albendazole affects the microtubule polymerization pathway . By inhibiting this pathway, the compound disrupts various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . The downstream effects include the immobilization and death of the parasite .

Pharmacokinetics

The pharmacokinetics of 5-(S-Methyl) Albendazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound has poor bioavailability due to its low solubility in biological fluids . It undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, albendazole sulfoxide . The elimination half-life of albendazole sulfoxide is approximately 8 to 12 hours .

Result of Action

The result of 5-(S-Methyl) Albendazole’s action at the molecular and cellular levels is the death of the parasite . By causing degenerative alterations in the parasite’s cells and diminishing its energy production, the compound leads to the immobilization and eventual death of the parasite .

Action Environment

The action, efficacy, and stability of 5-(S-Methyl) Albendazole can be influenced by various environmental factors. For instance, the compound’s absorption can increase up to five times when administered with a fatty meal . Additionally, the presence of a parasitic infection can alter the pharmacokinetic parameters of the compound .

Biochemical Analysis

Biochemical Properties

5-(S-Methyl) Albendazole interacts with various enzymes and proteins within the cell. Its primary mode of action is its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction disrupts the structural integrity of the cells of the parasites, leading to their immobilization and death .

Cellular Effects

5-(S-Methyl) Albendazole has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of microtubules, which are essential components of the cell’s cytoskeleton . This disruption affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-(S-Methyl) Albendazole involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This binding interaction disrupts the normal functioning of the cells, leading to their death .

Temporal Effects in Laboratory Settings

The effects of 5-(S-Methyl) Albendazole change over time in laboratory settings. It has been observed that the drug’s efficacy against parasites decreases over time, suggesting a possible degradation of the drug

Dosage Effects in Animal Models

The effects of 5-(S-Methyl) Albendazole vary with different dosages in animal models. A study showed that increasing the dosage of Albendazole led to higher plasma concentrations of the drug, suggesting a dose-dependent effect . High doses may also lead to toxic or adverse effects .

Metabolic Pathways

5-(S-Methyl) Albendazole is involved in several metabolic pathways. It is metabolized in the liver to form albendazole sulfoxide and albendazole sulfone, the major mammalian metabolites . The conversion of Albendazole to these metabolites is mediated by cytochrome P450 oxidases and a flavin-containing monooxygenase .

Transport and Distribution

5-(S-Methyl) Albendazole is transported and distributed within cells and tissues. After administration, it is rapidly absorbed and distributed throughout the body

Properties

IUPAC Name

methyl N-(6-methylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-10(14)13-9-11-7-4-3-6(16-2)5-8(7)12-9/h3-5H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOELMGUJAFAZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00230825
Record name Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80983-45-5
Record name Methyl 5-methylthio-1H-benzimidazol-2-ylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(S-METHYL) ALBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H4W82PQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Carbamic acid, (5-(methylthio)-1H-benzimidazol-2-yl)-, methyl ester in the context of Albendazole?

A1: this compound is identified as Impurity F in the production of Albendazole. [] This means it is a process-related impurity, likely arising during the synthesis of the drug. [] The presence of impurities, even in small amounts, can impact the quality, safety, and efficacy of pharmaceutical products. Therefore, identifying and characterizing impurities like Impurity F is crucial for ensuring the quality of Albendazole.

Q2: Why is it important to synthesize and characterize impurities like Albendazole Impurity F?

A2: Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), recommend identifying and characterizing all impurities present in a drug substance at a level of 0.10% or more. [] Characterizing these impurities allows for:

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